2-Butyl-2-ethylpentane-1,5-diamine

描述

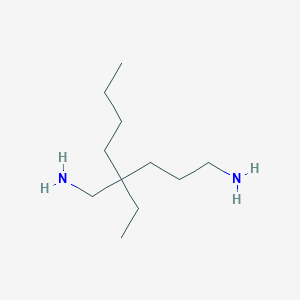

2-Butyl-2-ethylpentane-1,5-diamine is a useful research compound. Its molecular formula is C11H26N2 and its molecular weight is 186.34 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Curing Agent for Epoxy Resins

One of the primary applications of 2-butyl-2-ethylpentane-1,5-diamine is as a curing agent for epoxy resin systems. This compound enhances the mechanical properties of the cured epoxy, providing:

- Good adhesion to metals

- Resistance to corrosion and chemicals

- Improved toughness and UV stability

The use of this diamine allows for reduced gel times and facilitates the production of high-gloss finishes, making it ideal for marine, industrial, and decorative coatings .

Chain Extender in Polyurethanes

In polyurethane chemistry, this compound serves as a chain extender . Its incorporation into polyurethane formulations results in:

- Enhanced mechanical properties

- Improved thermal stability

- Increased flexibility

This application is particularly valuable in producing flexible foams and elastomers used in automotive interiors and insulation materials .

Water Treatment Chemicals

The compound has also been explored for its potential use in water treatment processes . Its ability to interact with various contaminants makes it useful in formulations designed to improve water quality by removing impurities and enhancing filtration processes .

Polyamide Production

In the production of polyamides, this compound acts as a crystallinity disruptor. This property leads to:

- Amorphous structures that slow down crystallization

- Lower melting points

- Improved surface appearance and abrasion resistance

These attributes are crucial for applications in fibers, plastics, and films used across various industries .

Case Study 1: Epoxy Resin Application

A study conducted on the use of this compound as a curing agent demonstrated significant improvements in mechanical properties compared to traditional curing agents. The cured epoxy exhibited enhanced tensile strength and elongation at break, making it suitable for high-performance applications in aerospace and automotive industries.

Case Study 2: Polyurethane Flexibility

Research on polyurethane systems incorporating this diamine revealed that formulations with varying ratios of this compound exhibited superior flexibility and resilience under stress compared to those without it. This finding supports its use in applications requiring durable yet flexible materials.

属性

CAS 编号 |

137605-95-9 |

|---|---|

分子式 |

C11H26N2 |

分子量 |

186.34 g/mol |

IUPAC 名称 |

2-butyl-2-ethylpentane-1,5-diamine |

InChI |

InChI=1S/C11H26N2/c1-3-5-7-11(4-2,10-13)8-6-9-12/h3-10,12-13H2,1-2H3 |

InChI 键 |

NDXNCTAJOQSKIO-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)(CCCN)CN |

规范 SMILES |

CCCCC(CC)(CCCN)CN |

Pictograms |

Corrosive; Irritant; Health Hazard |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。